molecular formula C10H14ClN3O B2949282 6-chloro-N-isopentylpyridazine-3-carboxamide CAS No. 840488-86-0

6-chloro-N-isopentylpyridazine-3-carboxamide

Cat. No. B2949282
M. Wt: 227.69
InChI Key: KQBDDYSEVSDDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951805B2

Procedure details

The mixture of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate (3.16 g, 20.0 mmol), dimethylformamide (0.5 mL) and thionyl chloride (5-7 mL) in chloroform (70 mL) was kept at 50-60° C. overnight. The reaction mixture was evaporated in vacuo to dryness. The solid residue was dissolved in dichloromethane (70 mL) and added dropwise to the mixture of 3-methylbutylamine (30 mmol, 2.7 mL) and triethylamine (5 mL) in dichloromethane (150 mL) at ambient temperature. The mixture was stirred for 30 min, washed sequentially with 10% HCl solution, saturated NaHCO3 and water, and then dried over MgSO4. The final compound was isolated by recrystallization from ether:hexanes (5:1) (19.76 mmol). Yield: 4.5 g (19.76 mmol), 98%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
6 (± 1) mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O=[C:3]1[NH:8][N:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=[CH:4]1.CN(C)C=O.S(Cl)([Cl:19])=O.[CH3:21][CH:22]([CH3:26])[CH2:23][CH2:24][NH2:25]>C(Cl)(Cl)Cl.ClCCl.C(N(CC)CC)C>[CH3:21][CH:22]([CH3:26])[CH2:23][CH2:24][NH:25][C:9]([C:6]1[N:7]=[N:8][C:3]([Cl:19])=[CH:4][CH:5]=1)=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
O.O=C1C=CC(=NN1)C(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6 (± 1) mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
CC(CCN)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in dichloromethane (70 mL)
WASH
Type
WASH
Details
washed sequentially with 10% HCl solution, saturated NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CCNC(=O)C=1N=NC(=CC1)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.76 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.